

Spectroscopic and Synthetic Profile of 3-Hydroxyisoxazole-5-Carboxylate Esters: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-hydroxyisoxazole-5-carboxylate*

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Disclaimer: Comprehensive, experimentally verified spectroscopic data (NMR, IR, MS) for **Ethyl 3-hydroxyisoxazole-5-carboxylate** is not readily available in the public domain through standard chemical databases and literature searches. The following guide presents the detailed spectroscopic data for the closely related and well-documented analog, **Methyl 3-hydroxyisoxazole-5-carboxylate**. This information is provided to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds. The experimental protocols described are general methods applicable to the synthesis and characterization of this class of compounds.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and natural products. Their versatile chemical nature makes them valuable building blocks in medicinal chemistry and drug discovery. This technical guide provides a summary of the spectroscopic data for **Methyl 3-hydroxyisoxazole-5-carboxylate** and outlines a general experimental workflow for the synthesis and characterization of such compounds.

Spectroscopic Data of Methyl 3-hydroxyisoxazole-5-carboxylate

The following tables summarize the key spectroscopic data for **Methyl 3-hydroxyisoxazole-5-carboxylate**.

Table 1: NMR Spectroscopic Data for Methyl 3-hydroxyisoxazole-5-carboxylate

Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Assignment
¹ H NMR	-	3.92	s	-OCH ₃
	-	4.05	s	-OCH ₃
	-	4.15	br s	-NH ₂
¹³ C NMR	CDCl ₃	51.9	-	-OCH ₃
	-	57.5	-	-OCH ₃
	-	125.6	-	Isoxazole C4
	-	138.4	-	Isoxazole C5
	-	159.1	-	Isoxazole C3
	-	164.5	-	C=O

Note: The provided ¹H NMR data appears to be for a derivative, Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, as indicated by the presence of an amino group signal. Specific ¹H NMR data for the parent **Methyl 3-hydroxyisoxazole-5-carboxylate** was not available.

Table 2: Infrared (IR) Spectroscopic Data for Methyl 3-hydroxyisoxazole-5-carboxylate

Technique	Wavenumber (cm ⁻¹)	Intensity	Assignment
KBr Pellet	3150	-	N-H Stretch
3062	-	C-H Aromatic Stretch	
2203	-	C≡N Stretch (impurity or derivative)	
1673	-	C=O Stretch (Ester)	
1474	-	C=C Aromatic Stretch	
1376	-	C-H Bend	
1259	-	C-O Stretch	
769, 695	-	Aromatic C-H Bending	

Note: The IR data presented is from a study on a related isoxazole derivative and may not perfectly correspond to **Methyl 3-hydroxyisoxazole-5-carboxylate**. The presence of a nitrile peak suggests the data may be from a synthetic precursor or a different derivative.

Table 3: Mass Spectrometry (MS) Data for Methyl 3-hydroxyisoxazole-5-carboxylate

Technique	m/z	Assignment
ESI ⁺	195.0373	[M+Na] ⁺ (for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate)

Note: The available mass spectrometry data is for a derivative. The expected [M+H]⁺ for **Ethyl 3-hydroxyisoxazole-5-carboxylate** would be approximately 158.04 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3-hydroxyisoxazole-5-carboxylate esters. These are based on established

methods for similar compounds and should be adapted and optimized for specific substrates and scales.

General Synthesis of 3-Hydroxyisoxazole-5-carboxylate Esters

A common route to this class of compounds involves the cycloaddition reaction between a β -ketoester and hydroxylamine.

Materials:

- Appropriate β -ketoester (e.g., diethyl 1,3-acetonedicarboxylate)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Base (e.g., sodium acetate, sodium hydroxide)
- Solvent (e.g., ethanol, water)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve the β -ketoester in a suitable solvent such as ethanol.
- In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with an equivalent amount of base (e.g., sodium acetate in water or sodium ethoxide in ethanol).
- Add the hydroxylamine solution to the β -ketoester solution dropwise at room temperature or with cooling, depending on the reactivity.
- Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer

chromatography (TLC).

- Upon completion, neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- Samples are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

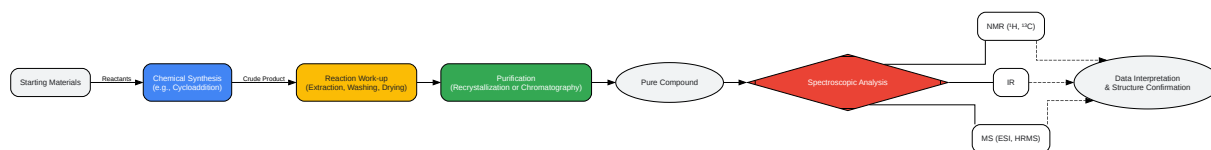
- IR spectra are recorded on an FT-IR spectrometer.
- Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
- Liquid samples can be analyzed as thin films between salt plates.
- Characteristic absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target organic molecule like **Ethyl 3-hydroxyisoxazole-5-carboxylate**.



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Caption: General workflow for the synthesis and characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for 3-hydroxyisoxazole-5-carboxylate esters. Researchers are encouraged to consult primary literature for specific applications and detailed experimental conditions.

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